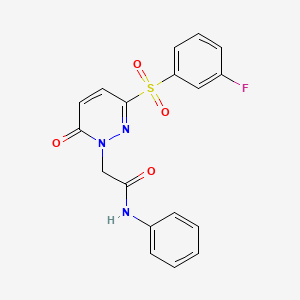![molecular formula C24H25ClN2O3S B2670701 6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-18-6](/img/structure/B2670701.png)
6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of nitrogen-containing heterocycle. Attached to this backbone are several other groups: a chloro group, an isobutylphenylsulfonyl group, and a pyrrolidin-1-ylcarbonyl group .
Molecular Structure Analysis
The structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinoline and pyrrolidine rings are both aromatic and would contribute to the compound’s stability. The chloro, isobutylphenylsulfonyl, and pyrrolidin-1-ylcarbonyl groups would all add to the compound’s complexity and could potentially influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the aromatic rings and the sulfonyl group could potentially increase its polarity, influencing its solubility in different solvents .Applications De Recherche Scientifique
Electrophilic Substitution in Pyrroloquinoxalines
Research on pyrroloquinoxalines, compounds related to the quinoline core structure of interest, reveals smooth electrophilic substitution reactions. Chlorination and sulphonation of these compounds have been studied, with chlorination yielding primarily 1-chloro-pyrroloquinoxalines. Sulphonation apparently occurs exclusively at specific positions, providing insights into the reactivity and potential modifications of the quinoline derivatives for various applications in organic synthesis (Cheeseman & Tuck, 1967).
Novel Pyridine and Quinoline Derivatives Synthesis
A single-step conversion of various amides to corresponding pyridine and quinoline derivatives has been described, highlighting the versatility of quinoline structures in synthesizing complex heterocyclic compounds. This method's compatibility with sensitive substrates and a variety of functional groups underscores the adaptability and utility of quinoline derivatives in designing novel pharmaceuticals and materials (Movassaghi et al., 2007).
Antagonists for Cognitive Disorders Treatment
The design and synthesis of novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists indicate the potential application of quinoline derivatives in treating cognitive disorders associated with Alzheimer's disease. This research highlights the therapeutic potential of quinoline derivatives as procognitive agents, with specific compounds showing promise in reversing memory deficits and displaying anxiolytic and antidepressant-like effects (Grychowska et al., 2016).
Antimicrobial Applications
Quinoline clubbed with sulfonamide moiety synthesized compounds have shown significant antimicrobial activity, demonstrating the potential of quinoline derivatives as antimicrobial agents. The synthesis and evaluation of these compounds underscore the quinoline structure's capacity to be modified for targeted antimicrobial properties (2019).
Orientations Futures
Propriétés
IUPAC Name |
[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16(2)13-17-5-8-19(9-6-17)31(29,30)23-20-14-18(25)7-10-22(20)26-15-21(23)24(28)27-11-3-4-12-27/h5-10,14-16H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMTYJGQANWUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
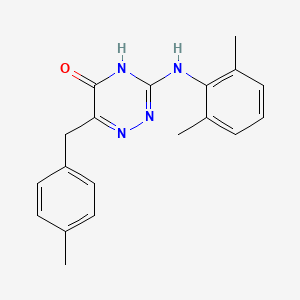
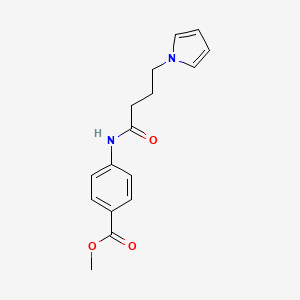
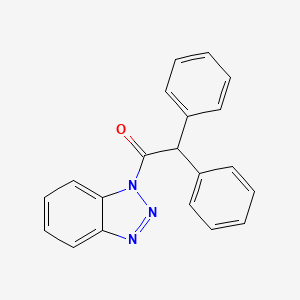
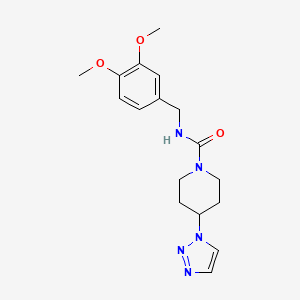
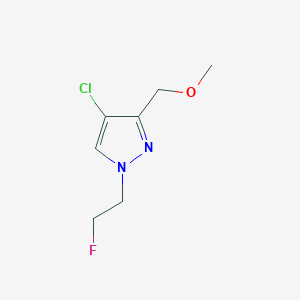

![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)
![N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2670632.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)
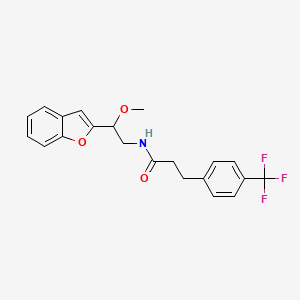
![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)

